9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol
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Overview
Description
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including material science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 9,10-dibromoanthracene with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.
Scientific Research Applications
9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. When exposed to light, it can absorb and emit photons, making it useful in applications like bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(triisopropylsilylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research .
Properties
CAS No. |
80034-18-0 |
---|---|
Molecular Formula |
C32H24O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol |
InChI |
InChI=1S/C32H24O4/c1-35-25-15-11-23(12-16-25)19-21-31(33)27-7-3-5-9-29(27)32(34,30-10-6-4-8-28(30)31)22-20-24-13-17-26(36-2)18-14-24/h3-18,33-34H,1-2H3 |
InChI Key |
OYEFWGPZRBMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
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